Trimethyl-thiophen-3-yl-stannane

Description

Historical Discovery and Nomenclature

The synthesis of this compound emerged alongside the development of Stille coupling in the late 20th century, a pivotal method for carbon-carbon bond formation. Early work by Yamamoto et al. on nickel-catalyzed polymerization of thiophene derivatives laid the groundwork for functionalizing thiophene with organometallic groups. The compound’s systematic IUPAC name, trimethyl(thiophen-3-yl)stannane, reflects its structure: a thiophene ring substituted at the 3-position with a trimethyltin group.

Key milestones include:

- 1992 : McCullough’s synthesis of regioregular poly(3-alkylthiophenes) using organotin intermediates, highlighting the role of stannanes in controlling polymer architecture.

- 2000s : Optimization of one-pot procedures for synthesizing distannanes and tristannanes, enabling efficient coupling with aryl halides.

Structural Relationship to Thiophene Derivatives

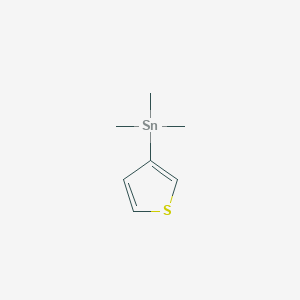

This compound belongs to the broader class of 3-substituted thiophenes, which modulate electronic properties through conjugation. Compared to unsubstituted thiophene, the trimethyltin group introduces steric bulk and electron-donating effects, altering reactivity in cross-coupling reactions.

Structural features :

- Thiophene backbone : A five-membered aromatic ring with sulfur at position 1, providing π-conjugation.

- Trimethyltin substituent : A Sn(CH₃)₃ group at position 3, which enhances oxidative stability and facilitates transmetallation in catalytic cycles.

The compound’s molecular geometry (Table 1) ensures compatibility with palladium catalysts, a prerequisite for efficient Stille couplings.

Table 1 : Comparative Structural Properties of Thiophene Derivatives

| Compound | Substituent Position | Bond Length (C-Sn, Å) | Conjugation Impact |

|---|---|---|---|

| Thiophene | N/A | N/A | Baseline |

| This compound | 3 | 2.14 | Enhanced π-orbital overlap |

| 3-Hexylthiophene | 3 | N/A | Moderate electronic tuning |

Role in Organotin Chemistry

This compound serves as a versatile reagent in organotin chemistry due to its balanced reactivity and stability. Key applications include:

- Stille Coupling : Transmetallation with palladium catalysts forms carbon-carbon bonds between thiophene and aryl/alkenyl halides. For example, coupling with 1,4-dibromobenzene yields π-extended oligomers for organic electronics.

- Polymer Synthesis : Acts as a monomer in deprotonative C–H functionalization polycondensation, producing regioregular polythiophenes with >99% head-to-tail linkages.

- Heterocyclic Functionalization : Enables the synthesis of thiophene-pyridine and thiophene-thiophene copolymers via iterative cross-coupling.

The compound’s utility stems from the Sn–C bond’s lability under catalytic conditions, which allows selective transfer of the thienyl group to electrophilic partners without side reactions.

Propriétés

Formule moléculaire |

C7H12SSn |

|---|---|

Poids moléculaire |

246.95 g/mol |

Nom IUPAC |

trimethyl(thiophen-3-yl)stannane |

InChI |

InChI=1S/C4H3S.3CH3.Sn/c1-2-4-5-3-1;;;;/h1,3-4H;3*1H3; |

Clé InChI |

ADIMXRAVQWIAQG-UHFFFAOYSA-N |

SMILES canonique |

C[Sn](C)(C)C1=CSC=C1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

Trimethyl-thiophen-3-yl-stannane is primarily employed in organic synthesis, particularly in Stille coupling reactions. These reactions facilitate the formation of complex organic molecules, which are essential for developing new pharmaceuticals and materials.

Example:

In a study, this compound was used to synthesize novel polymeric materials with enhanced electronic properties, demonstrating its utility in materials science .

Research indicates that organotin compounds, including this compound, exhibit significant biological activity. They have been investigated for their potential as antitumor agents due to their ability to disrupt microtubule formation, which is crucial for cell division.

Case Study:

A study highlighted that derivatives of this compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating potential therapeutic applications in oncology .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as solar cells and conductive polymers. Its incorporation into polymer solar cells has shown improvements in efficiency due to enhanced charge transport characteristics.

Example:

Recent advancements have demonstrated that incorporating this compound into photovoltaic devices can lead to improved performance metrics compared to traditional materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Stille coupling reactions to synthesize complex organic molecules | Facilitates the creation of novel materials |

| Biological Activity | Investigated for antitumor properties and cytotoxicity | Selective toxicity towards cancer cells |

| Materials Science | Employed in the development of organic semiconductors | Enhanced efficiency in polymer solar cells |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

(3-Ethyl-3-methyl-2-methylenoctyl)trimethylstannane (CAS 90822-85-8)

- Molecular Formula : C₁₅H₃₀Sn

- Molecular Weight : 329.10 g/mol

- Substituent: Branched alkyl chain (3-ethyl-3-methyl-2-methylenoctyl)

- Key Differences :

- The alkyl substituent enhances lipophilicity, making it suitable for applications like polymer stabilizers.

- Compared to the aromatic thiophene group, alkyltin compounds generally exhibit lower reactivity in cross-coupling but higher thermal stability.

- Toxicity: Moderate to high, consistent with organotin compounds .

Trimethylsilane (CAS 993-07-7)

- Molecular Formula : C₃H₁₀Si

- Molecular Weight : 74.20 g/mol

- Key Differences: Silicon replaces tin, reducing toxicity but limiting utility in metal-catalyzed couplings. Trimethylsilane is volatile and used in semiconductor manufacturing, contrasting with the non-volatile, solid-state nature of tin analogs.

- Applications : Silicon-based coatings, electronics .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Molecular Formula: C₂₁H₂₃NOS

- Molecular Weight : 345.48 g/mol

- Substituent : Thiophen-3-yl in an amine-pharmaceutical scaffold

- Key Differences: The thiophen-3-yl group here is part of a bioactive molecule, highlighting its versatility beyond organometallic chemistry. Positional isomerism (3-yl vs. 2-yl) affects electronic properties and binding interactions in drug design .

Comparative Data Table

Table 1 : Key Properties of Trimethyl-thiophen-3-yl-stannane and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Central Atom | Substituent Type | Applications | Toxicity Profile |

|---|---|---|---|---|---|---|

| This compound | C₇H₁₀SSn | 228.89 | Sn | Thiophen-3-yl | Cross-coupling, organic synthesis | High (organotin class) |

| (3-Ethyl-3-methyl-2-methylenoctyl)trimethylstannane | C₁₅H₃₀Sn | 329.10 | Sn | Branched alkyl | Polymer stabilizers | Moderate to high |

| Trimethylsilane | C₃H₁₀Si | 74.20 | Si | - | Semiconductors, coatings | Low (flammable) |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | C₂₁H₂₃NOS | 345.48 | N | Thiophen-3-yl (amine) | Pharmaceutical intermediates | Structure-dependent |

Méthodes De Préparation

General Reaction Framework

The Stille coupling reaction is the most widely documented method for synthesizing Trimethyl-thiophen-3-yl-stannane. This approach involves the palladium-catalyzed cross-coupling of a thiophene halide (e.g., 3-bromothiophene) with trimethyltin chloride. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the stannane, and reductive elimination to form the desired product.

Reaction Equation

Catalytic Systems and Solvents

Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) () or palladium(II) acetate () are commonly employed. The solvent system typically comprises tetrahydrofuran (THF) or dimethylformamide (DMF), which stabilizes the palladium intermediates and enhances reaction rates.

Optimized Conditions

Limitations and Mitigations

Stille coupling faces challenges such as homocoupling byproducts and catalyst deactivation. Strategies to mitigate these include:

-

Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidation.

-

Co-solvents : Adding lithium chloride (LiCl) to improve transmetallation efficiency.

Organolithium-Mediated Synthesis

Deprotonation and Transmetallation

An alternative route involves deprotonating thiophene at the 3-position using n-butyllithium (), followed by transmetallation with trimethyltin chloride ().

Reaction Pathway

-

Deprotonation:

-

Transmetallation:

Reaction Conditions

Advantages Over Stille Coupling

-

Simpler Setup : No requirement for palladium catalysts.

-

Cost-Effectiveness : Avoids expensive transition metals.

Comparative Analysis of Methods

| Parameter | Stille Coupling | Organolithium Route |

|---|---|---|

| Catalyst | Pd(0) or Pd(II) complexes | None |

| Solvent | THF/DMF | THF |

| Temperature | 60–80°C | -78°C |

| Yield | 70–85% | 55–75% |

| Byproducts | Homocoupled thiophene | Minor lithiation byproducts |

| Scalability | Moderate | Challenging due to cryogenics |

Recent Innovations and Optimization

Q & A

Q. What are the standard synthetic protocols for preparing trimethyl-thiophen-3-yl-stannane, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via transmetallation or Stille coupling precursors. A common approach involves reacting thiophen-3-yl lithium with trimethyltin chloride under inert conditions (e.g., argon atmosphere). Solvent choice (e.g., THF or diethyl ether) and temperature control (0–25°C) critically affect yield due to the air- and moisture-sensitive nature of organotin reagents. Purification via column chromatography or recrystallization is essential to isolate the product from byproducts like tributyltin halides. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : This compound is highly sensitive to oxygen and moisture. Storage under inert gas (argon or nitrogen) in flame-sealed ampoules or Schlenk flasks is recommended. For short-term use, refrigeration at –20°C in a desiccator is suitable. Handling in gloveboxes or using Schlenk-line techniques is mandatory for air-free transfer. Degradation can be detected via NMR (e.g., appearance of Sn-O peaks in NMR) or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR to confirm thiophene ring integrity and Sn-CH groups.

- NMR for Sn coordination environment analysis (δ ≈ –10 to +50 ppm for trimethyltin derivatives).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) can model the electronic structure of the Sn-C bond and its susceptibility to oxidative addition with palladium catalysts. Key parameters include bond dissociation energy (BDE) of the Sn-C bond and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Basis sets like LANL2DZ for Sn and 6-31G(d) for lighter atoms are recommended. Validation against experimental NMR shifts ensures accuracy .

Q. What strategies resolve contradictions in crystallographic data for tin-containing complexes?

- Methodological Answer : Discrepancies in Sn-C bond lengths or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned structures. For disorder, apply PART and SUMP restraints. High-resolution data (≤ 0.8 Å) and low-temperature measurements reduce thermal motion artifacts. Cross-validate with spectroscopic data (e.g., NMR or IR) to confirm structural assignments .

Q. How do steric and electronic effects of the thiophene ring influence Stille coupling efficiency?

- Methodological Answer : The thiophene’s electron-rich 3-position enhances transmetallation rates but may increase steric hindrance with bulky catalysts. Systematic studies using substituted thiophenes (e.g., methyl vs. bromo groups) and kinetic monitoring via NMR of Pd intermediates can isolate electronic vs. steric contributions. Compare turnover frequencies (TOFs) under identical conditions (solvent, catalyst loading) to quantify effects .

Q. What are the challenges in detecting trace tin contaminants in reaction mixtures, and how are they mitigated?

- Methodological Answer : Tin residues can deactivate catalysts or complicate product isolation. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Sn at ppb levels. For in situ monitoring, use colorimetric assays (e.g., dithiol-based reagents forming Sn-S complexes). Workup protocols include aqueous EDTA washes to chelate Sn ions or silica gel filtration to adsorb organotin byproducts .

Methodological Design and Data Analysis

Q. How to design a kinetic study for Sn-C bond cleavage in catalytic systems?

- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., iodide). Monitor reaction progress via NMR or GC-MS. Fit data to rate equations (e.g., Eyring or Arrhenius plots) to determine activation parameters. Control variables include solvent polarity (dielectric constant) and temperature (–40°C to 80°C) to probe mechanistic pathways (associative vs. dissociative) .

Q. What statistical approaches validate reproducibility in organotin synthesis?

- Methodological Answer : Triplicate experiments with ANOVA analysis (p < 0.05) assess yield variability. Use Principal Component Analysis (PCA) on spectroscopic datasets (e.g., NMR, IR) to identify outlier batches. Include internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) to normalize instrument drift .

Safety and Ethical Considerations

Q. What are the toxicity profiles of this compound, and what PPE is essential?

- Methodological Answer :

Organotin compounds exhibit neurotoxic and immunotoxic effects. Use fume hoods, nitrile gloves, and full-face shields during handling. Toxicity assessments should follow OECD guidelines (e.g., acute toxicity via LD in rodents). Waste disposal requires Sn-specific chelating agents before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.